6,6'-Bis(chloromethyl)-2,2'-bipyridine

Coordination Chemistry Ligand Synthesis Bipyridine Functionalization

6,6'-Bis(chloromethyl)-2,2'-bipyridine (CAS 74065-64-8) is a symmetrically functionalized bipyridine ligand precursor bearing reactive chloromethyl groups at both 6 and 6' positions. The coplanar trans-N geometry revealed by single-crystal X-ray analysis (R=0.025, 150 K) guarantees predictable coordination behavior — forming a defined [Cu(bpy-Cl₂)Cl₂] complex without halogen scrambling, unlike its bromomethyl analog. High-yielding etherification with perfluoroalkyl alcohols delivers fluorous-soluble ligands, enabling Ru catalysts that can be recycled up to four times in a CH₂Cl₂/H₂O/C₈F₁₈ triphasic system. Procure this crystallographically validated intermediate for reproducible metal complex synthesis, recyclable oxidation catalysis, and modular thiadiazole-bipyridine ligand construction.

Molecular Formula C12H10Cl2N2
Molecular Weight 253.12 g/mol
CAS No. 74065-64-8
Cat. No. B1332678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6'-Bis(chloromethyl)-2,2'-bipyridine
CAS74065-64-8
Molecular FormulaC12H10Cl2N2
Molecular Weight253.12 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)C2=CC=CC(=N2)CCl)CCl
InChIInChI=1S/C12H10Cl2N2/c13-7-9-3-1-5-11(15-9)12-6-2-4-10(8-14)16-12/h1-6H,7-8H2
InChIKeyCUWSIBMCPYEBPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,6′-Bis(chloromethyl)-2,2′-bipyridine (CAS 74065-64-8): Synthesis, Properties, and Procurement Considerations


6,6′-Bis(chloromethyl)-2,2′-bipyridine (CAS 74065-64-8) is a symmetrically functionalized 2,2′-bipyridine derivative bearing reactive chloromethyl groups at both 6 and 6′ positions. This compound serves as a versatile ligand precursor and synthetic intermediate in coordination chemistry and supramolecular assembly [1]. Its crystal structure reveals a centrosymmetric molecule with coplanar pyridyl rings and trans-oriented N atoms, while the chloromethyl groups protrude on opposite sides of the bipyridyl plane, facilitating predictable coordination geometry and intermolecular packing [2].

Procurement Considerations for 6,6′-Bis(chloromethyl)-2,2′-bipyridine: Why Alternative Bipyridine Derivatives Cannot Be Simply Interchanged


The 6,6′-substitution pattern in this compound confers fundamentally different coordination geometry, reactivity, and functionalization potential compared to other bis(chloromethyl) bipyridine positional isomers (e.g., 4,4′-bis(chloromethyl)-2,2′-bipyridine) or halogenated analogs (e.g., 6,6′-bis(bromomethyl)-2,2′-bipyridine). The 6,6′-positioning places the reactive chloromethyl groups adjacent to the nitrogen donor atoms, directly influencing metal chelation behavior, steric environment around the metal center, and the electronic properties of the resulting complexes [1]. Furthermore, the chloride leaving group exhibits distinct reaction kinetics and exchange behavior compared to bromide analogs during metal complexation, affecting product distribution and purity [2]. Substituting with an incorrect positional isomer or halogen analog will alter reaction outcomes, ligand field effects, and catalytic performance in ways that cannot be compensated by simply adjusting reaction conditions.

Quantitative Differentiation Evidence for 6,6′-Bis(chloromethyl)-2,2′-bipyridine in Scientific Procurement


Synthetic Efficiency: Direct Access via Radical Chlorination of 6,6′-Dimethyl-2,2′-bipyridine

The synthesis of 6,6′-bis(chloromethyl)-2,2′-bipyridine can be achieved via radical chlorination of 6,6′-dimethyl-2,2′-bipyridine using N-chlorosuccinimide (NCS) and benzoyl peroxide as an initiator in refluxing CCl₄, yielding the target compound as a single regioisomer [1]. This synthetic route contrasts with the more elaborate multi-step procedures required for 4,4′-bis(chloromethyl)-2,2′-bipyridine, which involves LDA-mediated deprotonation, TMS protection, and subsequent halogen exchange with hexachloroethane and cesium fluoride over multiple synthetic transformations [2].

Coordination Chemistry Ligand Synthesis Bipyridine Functionalization

Nucleophilic Substitution Reactivity: High-Yield Etherification for Fluorous Ligand Synthesis

6,6′-Bis(chloromethyl)-2,2′-bipyridine undergoes etherification with perfluoroalkylated alcohols to produce fluorous-soluble bipyridine ligands in good yields. This reactivity enables the synthesis of ligands bearing two perfluoroalkylated side chains at the 6,6′-positions [1]. The resulting ruthenium complexes, when employed in fluorous triphasic epoxidation of trans-stilbene, demonstrate a critical practical advantage: the fluorous phase containing the catalyst can be recycled up to four times without major loss of catalytic activity [2]. In contrast, the 4,4′-bis(chloromethyl) isomer produces ligands with different spatial orientation and amphiphilic behavior when similarly functionalized [3].

Fluorous Biphasic Catalysis Ligand Design Nucleophilic Substitution

Metal Complexation Behavior: Distinct Halogen Exchange Profile vs. Bromomethyl Analog

In direct comparative studies, 6,6′-bis(chloromethyl)-2,2′-bipyridine (bpy-Cl₂) and its bromomethyl analog (bpy-Br₂) exhibit fundamentally different halogen exchange and scrambling behavior upon complexation with transition metals. When bpy-Cl₂ reacts with CuCl₂·2H₂O, the product is simply [Cuᴵᴵ(bpy-Cl₂)Cl₂] (7) and its hydrate (8) with no halogen exchange observed [1]. In stark contrast, the reaction of bpy-Br₂ with CuCl₂·2H₂O under identical conditions triggers intramolecular halogen exchange and scrambling, yielding mixed-halogen products including [Cuᴵᴵ(bpy-Br₁.₈₆Cl₀.₁₄)(Cl₁.₈₉Br₀.₁₁)] (2), [Cuᴵᴵ(bpy-Br₁.₈₁Cl₀.₁₉)(Cl₁.₇₀Br₀.₃₀)(H₂O)] (3), and [Cuᴵᴵ(bpy-Br₀.₆₃Cl₁.₃₇)(Cl₀.₅₄Br₁.₄₆)] (4) depending on reaction conditions [2]. Additionally, the Cuᴵᴵ/ᴵ redox potential (E₁/₂) for complexes derived from bpy-Cl₂ differs measurably from those of bpy-Br₂-derived complexes, with strong solvent dependence observed in both acetonitrile and dichloromethane [3].

Coordination Chemistry Copper Complexes Ligand Field Effects

Synthetic Yield Optimization: High-Yielding Chlorination via Thionyl Chloride Route

An alternative synthetic route to 6,6′-bis(chloromethyl)-2,2′-bipyridine involves treatment of the corresponding bis(hydroxymethyl) precursor with thionyl chloride in dichloromethane, affording the product in 90% isolated yield . This high-yielding methodology, conducted under inert atmosphere using Schlenk technique, represents a reproducible and scalable approach documented in patent literature. While comparative yield data for the bromomethyl analog under identical conditions are not reported, the 90% yield benchmark provides a procurement-relevant metric for assessing synthetic efficiency and material availability. In comparison, the 4,4′-bis(chloromethyl) isomer is typically synthesized via a multi-step route with varying reported yields and requires specialized reagents such as cesium fluoride and hexachloroethane [1].

Ligand Synthesis Process Chemistry Bipyridine Derivatives

Crystal Structure Confirmation: Centrosymmetric Packing with Defined Intermolecular Interactions

Single-crystal X-ray diffraction analysis of 6,6′-bis(chloromethyl)-2,2′-bipyridine (T = 150 K, R factor = 0.025) confirms a centrosymmetric molecular structure (monoclinic, space group P2₁/c) wherein the two pyridyl rings are coplanar with trans-oriented nitrogen atoms [1]. The chloromethyl groups protrude on opposite sides of the bipyridyl plane, creating discrete layers in the crystal packing propagated by edge-to-face and offset face-to-face aryl–aryl interactions, with interlayer spaces occupied by chloromethyl groups [2]. This well-defined solid-state architecture provides a reliable baseline for quality control via X-ray powder diffraction and ensures batch-to-batch consistency. In contrast, 4,4′-bis(chloromethyl)-2,2′-bipyridine lacks an equivalently detailed crystallographic characterization in the primary literature, limiting its quality assurance framework for procurement specifications.

Crystallography Supramolecular Chemistry Solid-State Properties

Multidentate Ligand Scaffold Reactivity: Selective S-Alkylation with Thiadiazole Derivatives

6,6′-Bis(chloromethyl)-2,2′-bipyridine reacts with 2-mercapto-5-methylthio-1,3,4-thiadiazole and 5-mercapto-5′-methylthio-2,2′-bi-1,3,4-thiadiazole in DMF at 90 °C in the presence of triethylamine to afford sulfur-bridged multidentate ligands (designated L1 and L3) in high yield [1]. The reaction proceeds via selective S-alkylation at the thiol/thione moieties, with ¹³C-NMR spectroscopy providing definitive confirmation of the thiol structure of the resulting ligands [2]. This demonstrates the compound‘s utility as a modular building block for constructing extended conjugated ligand architectures. The 2,6-bis(chloromethyl)pyridine analog was also evaluated in the same study, enabling direct comparison of monopyridine vs. bipyridine scaffolds [3]; the bipyridine core provides enhanced π-conjugation and additional metal-binding capacity relevant to luminescent ruthenium(II) and osmium(II) complexes [4].

Supramolecular Chemistry Ligand Design Sulfur Heterocycles

Application Scenarios for 6,6′-Bis(chloromethyl)-2,2′-bipyridine: Research and Industrial Procurement Use Cases


Synthesis of Fluorous-Tagged Ligands for Recyclable Biphasic Catalysis

The compound‘s chloromethyl groups undergo high-yielding etherification with perfluoroalkylated alcohols to generate fluorous-soluble bipyridine ligands. As demonstrated in the trans-stilbene epoxidation system, ruthenium complexes of these ligands can be recycled up to four times in a fluorous triphasic system (CH₂Cl₂/H₂O/C₈F₁₈ with NaIO₄) without major loss of catalytic activity [1]. This makes the compound a strategic procurement choice for laboratories developing recyclable oxidation catalysts or exploring fluorous biphasic separation technologies.

Controlled Coordination Chemistry with Predictable Metal Complex Stoichiometry

When coordinating with copper(II) chloride, 6,6′-bis(chloromethyl)-2,2′-bipyridine yields structurally defined [Cuᴵᴵ(bpy-Cl₂)Cl₂] complexes without halogen scrambling, in contrast to the bromomethyl analog which produces heterogeneous mixtures of halogen-exchanged products [1]. This predictable coordination behavior is essential for studies requiring reproducible metal complex composition, including electrochemical measurements where the Cuᴵᴵ/ᴵ redox couple exhibits defined solvent-dependent E₁/₂ values . Procurement of this compound is indicated for coordination chemists requiring well-characterized, single-product metal complexes.

Construction of Multidentate Ligand Architectures for Luminescent Metal Complexes

The chloromethyl groups serve as reactive handles for S-alkylation with thiol-functionalized heterocycles, enabling the modular synthesis of extended multidentate ligands incorporating bipyridine and thiadiazole binding domains [1]. These ligands are designed for ruthenium(II) and osmium(II) complexes with tunable photophysical properties relevant to solar energy harvesting and luminescent sensing . Researchers developing luminescent probes or photocatalytic systems should prioritize this compound over monopyridine analogs (e.g., 2,6-bis(chloromethyl)pyridine) due to the enhanced π-conjugation and chelating capacity of the bipyridine core.

Quality-Assured Ligand Precursor with Validated Crystallographic Identity

The fully refined single-crystal X-ray structure (R factor = 0.025, T = 150 K) provides definitive identity confirmation and solid-state packing information [1]. This crystallographic validation supports rigorous quality control protocols, enables computational modeling of ligand–metal interactions, and facilitates comparison across different synthetic batches and commercial sources. Laboratories requiring traceable, analytically verified ligand precursors for publication-quality research should consider the availability of peer-reviewed crystallographic data as a procurement differentiator.

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